molecular formula C8H9NO B567880 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol CAS No. 1211578-28-7

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Cat. No. B567880
M. Wt: 135.166
InChI Key: YNIUQNBKOIXVSP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound with the molecular formula C8H9NO . It is a solid or semi-solid substance with a molecular weight of 135.17 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) which acts as both the reagent and the catalyst .


Molecular Structure Analysis

The InChI code for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is 1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol involves a series of reactions including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The resulting product undergoes aromatization of the dihydropyridine ring, apparently with atmospheric oxygen, to form the final product .


Physical And Chemical Properties Analysis

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a solid or semi-solid substance . It has a molecular weight of 135.17 and is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives are primarily researched for their potential in pharmaceutical applications, including serving as intermediates in the synthesis of antibiotics like Cefpirome. They have shown promise in bactericidal and antimicrobial capacities, making them subjects of interest in developing new treatments and drugs. Additionally, these compounds have been utilized in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics, demonstrating their versatility in scientific research (Fu Chun, 2007).

Synthesis Methods

Various synthesis methods have been explored to optimize the production of 6,7-dihydro-5H-cyclopenta[b]pyridine. Techniques such as N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been investigated. The acrolein route, in particular, has shown promise due to its high yield potential, reaching up to 87.4%, indicating a better prospect for future development (Zhong Wei-hui, 2007).

Anticancer Activity

A novel approach has led to the synthesis of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, which have been assessed as potential anticancer agents. Preliminary studies have shown promising cytotoxicity profiles against various human cancer cell lines, including lung, breast, and colon cancer cells. This suggests potential for further research into the design of anticancer drugs using these derivatives (H. Behbehani et al., 2020).

Green Chemistry

Research has also focused on environmentally friendly synthesis methods for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. Using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, direct oxidation of cyclopentenopyridine analogues was achieved with high yield and excellent chemoselectivity, demonstrating the application of green chemistry principles in the synthesis of these compounds (Lanhui Ren et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives have been employed as novel inhibitors for carbon steel corrosion in a molar H2SO4 medium . They exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . This suggests potential applications in industries where corrosion is a significant concern.

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIUQNBKOIXVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704395
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

CAS RN

1211578-28-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-3-ol
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